Cas no 239-68-9 (4-hydroxy-3-(trifluoromethyl)benzoic Acid)

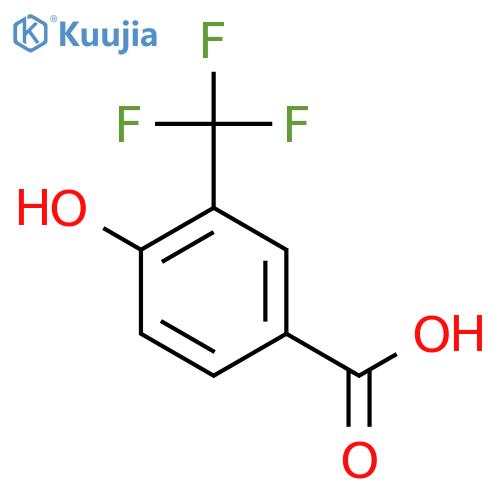

239-68-9 structure

商品名:4-hydroxy-3-(trifluoromethyl)benzoic Acid

CAS番号:239-68-9

MF:C8H5F3O3

メガワット:206.118713140488

MDL:MFCD01091008

CID:1415633

4-hydroxy-3-(trifluoromethyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-hydroxy-3-(trifluoromethyl)benzoic Acid

- Sodium oxidooxy-oxoborane

- sodium perborate hydrate

- perboricacid(hbo(o2)),sodiumsalt

- Sodium peroxometaborate

- sodiumperborate(nabo3)

- Sodium Perborate Anhydrous

- naphth[1',2':4,5]imidazo[2,1-a]isoquinoline

- perboricacid(hbo3),sodiumsalt

- sodium peroxoborate

- Na-perborate

- Na perborate

- dexol

- Naphth[1',2':4,5]imidazo[2,1-a]isochinolin

-

- MDL: MFCD01091008

4-hydroxy-3-(trifluoromethyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H859769-1g |

4-Hydroxy-3-Trifluoromethylbenzoic Acid |

239-68-9 | ≥97% | 1g |

236.00 | 2021-05-17 | |

| eNovation Chemicals LLC | D626840-1g |

4-Hydroxy-3-Trifluoromethylbenzoic Acid |

239-68-9 | 97% | 1g |

$160 | 2025-02-21 | |

| eNovation Chemicals LLC | D626840-1g |

4-Hydroxy-3-Trifluoromethylbenzoic Acid |

239-68-9 | 97% | 1g |

$160 | 2025-03-01 | |

| eNovation Chemicals LLC | D626840-1g |

4-Hydroxy-3-Trifluoromethylbenzoic Acid |

239-68-9 | 97% | 1g |

$160 | 2024-05-23 |

4-hydroxy-3-(trifluoromethyl)benzoic Acid 関連文献

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

239-68-9 (4-hydroxy-3-(trifluoromethyl)benzoic Acid) 関連製品

- 213598-09-5(4-Methoxy-3-(trifluoromethyl)benzoic acid)

- 79427-88-6(2-Hydroxy-5-(trifluoromethyl)benzoic Acid)

- 126541-87-5(3-Hydroxy-4-(trifluoromethyl)benzoic Acid)

- 328-90-5(4-Trifluoromethylsalicylic acid)

- 251300-32-0(2-Hydroxy-3-(trifluoromethyl)benzoic acid)

- 220239-68-9(4-Hydroxy-3-(trifluoromethyl)benzoic Acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量